molecular formula C14H11BrFNO B5123071 2-bromo-N-(4-fluorobenzyl)benzamide

2-bromo-N-(4-fluorobenzyl)benzamide

Cat. No. B5123071
M. Wt: 308.14 g/mol
InChI Key: FRVVQCVZGKKJKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(4-fluorobenzyl)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been studied extensively for its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-fluorobenzyl)benzamide is not fully understood, but it is believed to exert its biological effects by inhibiting the activity of specific enzymes and signaling pathways involved in the regulation of cell growth and inflammation. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses. These effects are thought to be mediated by the compound's ability to modulate specific molecular targets involved in these processes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-bromo-N-(4-fluorobenzyl)benzamide in lab experiments include its potent biological activity, high selectivity for specific molecular targets, and relatively low toxicity. However, its limitations include the need for further studies to fully understand its mechanism of action and the potential for off-target effects.

Future Directions

There are several future directions for research on 2-bromo-N-(4-fluorobenzyl)benzamide, including:
1. Investigation of its potential applications in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
2. Development of more potent and selective analogs of this compound for use in preclinical and clinical studies.
3. Exploration of the use of this compound in combination with other drugs to enhance its therapeutic efficacy.
4. Investigation of its potential as a diagnostic tool for the detection of specific molecular targets in disease states.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in the treatment of various diseases. Its potent biological activity and selectivity for specific molecular targets make it an attractive candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and potential applications in the field of medicine.

Synthesis Methods

The synthesis of 2-bromo-N-(4-fluorobenzyl)benzamide involves the condensation of 2-bromoacetophenone with 4-fluorobenzyl amine in the presence of an appropriate catalyst. The reaction takes place under controlled conditions of temperature and pressure, and the product is purified by recrystallization.

Scientific Research Applications

2-bromo-N-(4-fluorobenzyl)benzamide has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.

properties

IUPAC Name

2-bromo-N-[(4-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO/c15-13-4-2-1-3-12(13)14(18)17-9-10-5-7-11(16)8-6-10/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVVQCVZGKKJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.